2-Selenophenecarboxaldehyde

Overview

Description

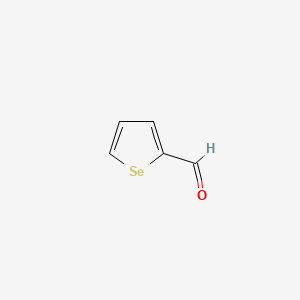

2-Selenophenecarboxaldehyde is a chemical compound with the molecular formula C5H4OSe . It is a derivative of selenophene, which is a heterocyclic compound containing a five-membered ring with four carbon atoms and one selenium atom .

Molecular Structure Analysis

The molecular structure of 2-Selenophenecarboxaldehyde contains a total of 11 bonds, including 7 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, and 1 aldehyde (aromatic) .Physical And Chemical Properties Analysis

2-Selenophenecarboxaldehyde has a molecular weight of 159.06 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 1 rotatable bond . Its exact mass and monoisotopic mass are 159.94274 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 72.5 .Scientific Research Applications

Synthesis in Organic Chemistry

2-Selenophenecarboxaldehyde and its derivatives are prominently utilized in the synthesis of heterocyclic compounds. A notable example is the synthesis of chalcone analogs containing the selenophene ring through Crotonaldehyde-type condensation, which incorporates various heterocyclic groups (Tsukerman et al., 1966). These synthesized compounds find utility in the development of new materials and pharmaceuticals due to their unique chemical properties.

Agricultural and Plant Health

Selenium, including compounds like 2-Selenophenecarboxaldehyde, plays a crucial role in agriculture, particularly in enhancing plant health. For instance, selenium-enriched rice through soil and foliar application of selenium compounds demonstrates improved growth and yield, highlighting the significance of selenium in agricultural biofortification (Boldrin et al., 2013).

Antioxidant and Biological Activity

Organoselenium compounds, including those derived from 2-Selenophenecarboxaldehyde, have been studied for their antioxidant properties and biological activities. For example, these compounds show potential in redox transformations, playing an important role in medicinal and materials chemistry (Manjare et al., 2014). Their ability to undergo chemical reactions in response to biological stimuli makes them valuable in developing therapeutic agents and chemopreventive compounds.

Chemopreventive Applications

Nano-sized selenium elements, possibly derived from compounds like 2-Selenophenecarboxaldehyde, have been explored for their potential as chemopreventive agents. They exhibit comparable efficacy to other selenium compounds but with significantly lower toxicity, suggesting their utility in long-term therapeutic applications (Zhang et al., 2008).

Environmental and Ecological Implications

Selenium compounds, including those related to 2-Selenophenecarboxaldehyde, have shown effects on environmental health, particularly in mitigating abiotic stresses in plants. For example, selenium application in tomato plants has been observed to enhance tolerance against drought by improving the antioxidant defense system (Rady et al., 2020).

Biomedical Research

In the field of biomedical research, organoselenium compounds, potentially including derivatives of 2-Selenophenecarboxaldehyde, have been reviewed for their therapeutic and chemopreventive properties. These studies indicate the wide-ranging biomedical applications of selenium, including its role in enzyme modulation, antitumor activities, and as an antioxidant (Soriano-garcia, 2004).

Polymer Science

In polymer science, selenium-containing compounds, similar to 2-Selenophenecarboxaldehyde, have been utilized in creating dynamic covalent bonds within polymeric systems. These bonds are responsive to mild stimuli, making these polymers useful in applications such as drug delivery systems and enzyme mimics (Ji et al., 2016).

properties

IUPAC Name |

selenophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBORNIRMFZCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179793 | |

| Record name | 2-Selenophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Selenophenecarboxaldehyde | |

CAS RN |

25109-26-6 | |

| Record name | 2-Selenophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Selenophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | selenophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

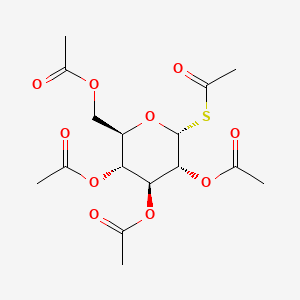

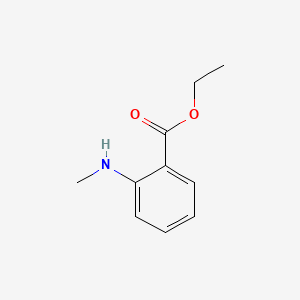

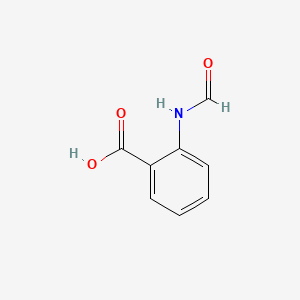

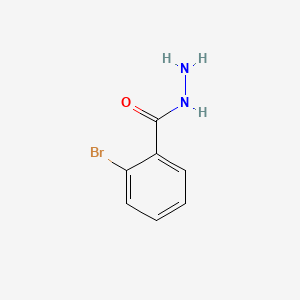

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.